
6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves the analysis of the molecular structure of the compound. It includes the type of bonding (ionic, covalent, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the presence of any functional groups .Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, etc. Chemical properties include reactivity, stability, etc .Scientific Research Applications
Synthesis and Chemical Reactions
- A study demonstrated a novel synthesis method for compounds related to 6-(benzylsulfanyl)-2,3-dihydro-1H-indole-2,3-dione, using TDAE mediated synthesis and Cu-catalyzed intramolecular N-arylation (Khoumeri et al., 2011).
- Another research focused on the synthesis of spiro[indol-thiazolidon- 2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione), highlighting their antimicrobial properties (Al-Romaizan, 2020).
- A study investigated the reaction of isatin (2,3-dihydroindole-2,3-dione) with triphenylphosphine, leading to new compounds including indole-2,3-diones (Lathourakis & Litinas, 1996).
Photoreactive Properties
- Research on the photoinduced molecular transformations of compounds related to this compound demonstrated their potential in synthesizing various heterocyclic compounds (Kobayashi et al., 1993).
Biological and Medicinal Applications
- A study synthesized new 1H‐indole‐2,3‐dione 3‐thiosemicarbazones and evaluated them as selective carbonic anhydrase inhibitors, highlighting their potential in medicinal applications (Eraslan-Elma et al., 2022).
- Another research focused on the synthesis of 7H-benzo[4,5]indolo[2,3-b]quinoxaline derivatives, examining their cytotoxicity, anti-viral activity, and DNA affinity, which are crucial for cancer research and treatment (Shibinskaya et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-benzylsulfanyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-14-12-7-6-11(8-13(12)16-15(14)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOWXNTVRZUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methoxy]butanenitrile](/img/structure/B1460746.png)
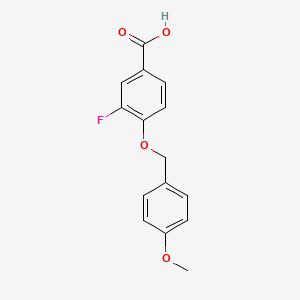

![2-[4-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1460750.png)
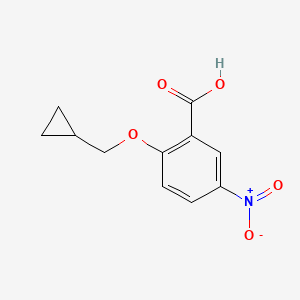
amine](/img/structure/B1460755.png)
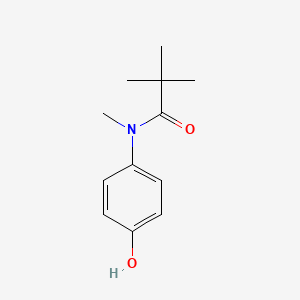
![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)
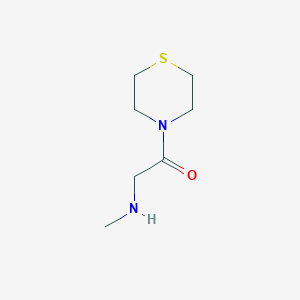
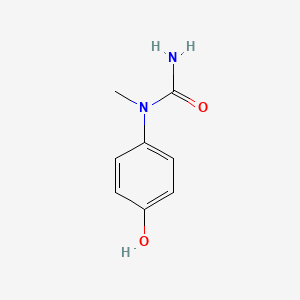
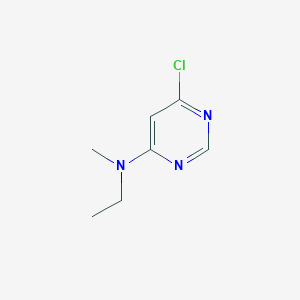


amine](/img/structure/B1460769.png)
